![molecular formula C13H9Cl2N3O5S B12994973 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl chloride group, making it a versatile compound for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 3-nitrophenylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of urea derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfonic acids.
Applications De Recherche Scientifique
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
Uniqueness
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C13H9Cl2N3O5S |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
2-chloro-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(4-5-12(11)24(15,22)23)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19) |
Clé InChI |
TXIMCDTUKAIKNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12994900.png)
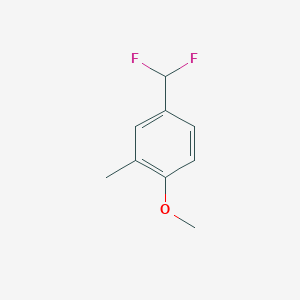


![2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12994915.png)
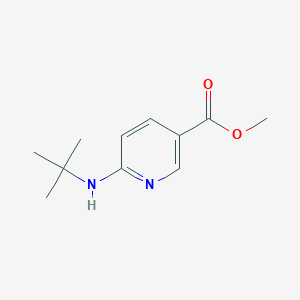
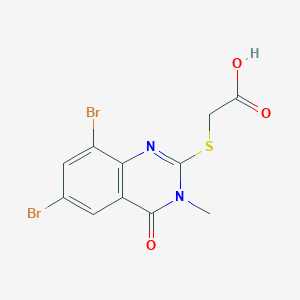
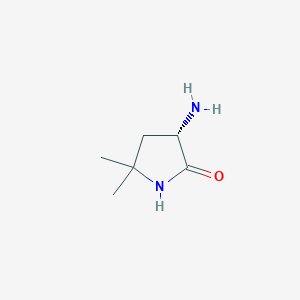
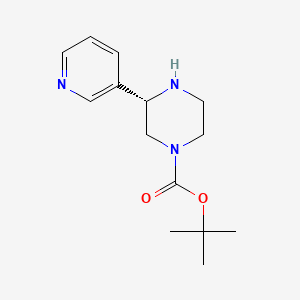
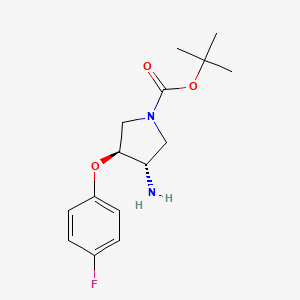
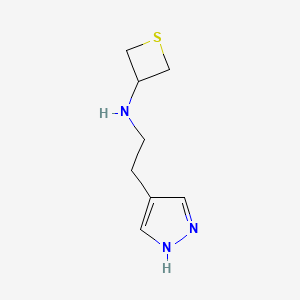


![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
